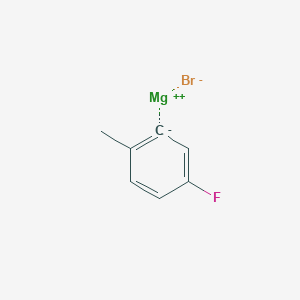

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide

Description

Properties

IUPAC Name |

magnesium;1-fluoro-4-methylbenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSOVQIRHRUQIX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380877 | |

| Record name | Magnesium bromide 5-fluoro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186496-59-3 | |

| Record name | Magnesium bromide 5-fluoro-2-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2-Fluoro-5-methylphenyl)magnesium Bromide: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of Fluorinated Grignard Reagents in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Consequently, the development of robust synthetic methodologies for introducing fluorinated moieties is of paramount importance to researchers in drug development.

(2-Fluoro-5-methylphenyl)magnesium bromide is a key Grignard reagent that serves as a versatile building block for the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. Its utility lies in its ability to introduce the 2-fluoro-5-methylphenyl group, a common motif in bioactive compounds. This guide provides an in-depth technical overview of the synthesis of (2-fluoro-5-methylphenyl)magnesium bromide, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Core Synthesis: From Aryl Bromide to Grignard Reagent

The synthesis of (2-fluoro-5-methylphenyl)magnesium bromide is achieved through the reaction of 1-bromo-2-fluoro-5-methylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF). This reaction follows the general mechanism of Grignard reagent formation.

Reaction Mechanism and the Role of the ortho-Fluoro Substituent

The formation of the Grignard reagent is initiated by a single electron transfer from the magnesium metal to the aryl bromide, leading to the formation of a radical anion. This is followed by the cleavage of the carbon-bromine bond and subsequent reaction with magnesium to form the organomagnesium compound.

The presence of the fluorine atom ortho to the bromine introduces specific electronic effects that can influence the reaction. The electron-withdrawing nature of fluorine can make the aromatic ring more electron-deficient, potentially facilitating the initial electron transfer from magnesium. However, a significant consideration with ortho-haloaryl Grignard reagents is the potential for the formation of a highly reactive benzyne intermediate through the elimination of magnesium bromide and the halide.[1] This side reaction can reduce the yield of the desired Grignard reagent and lead to the formation of undesired byproducts.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a procedure for the synthesis of the isomeric (4-fluoro-2-methylphenyl)magnesium bromide and is expected to be highly applicable for the target compound.[2]

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 1-Bromo-2-fluoro-5-methylbenzene | C₇H₆BrF | 189.03 | 148490-45-7 | Liquid, moisture-sensitive |

| Magnesium turnings | Mg | 24.31 | 7439-95-4 | Solid, reactive metal |

| Iodine | I₂ | 253.81 | 7553-56-2 | Solid, initiator |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Liquid, flammable, hygroscopic |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool under a stream of inert gas.[3]

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet connected to the inert gas supply. Place a magnetic stir bar in the flask.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed, then allow to cool.[4] This process helps to activate the magnesium surface by removing the passivating oxide layer.[4]

-

Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.

-

Maintaining the Reaction: The reaction is typically initiated by gentle heating or sonication. A successful initiation is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and a gentle reflux of the solvent.[5] Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath should be kept on standby to control the reaction temperature if necessary.[6]

-

Completion and Storage: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution of (2-fluoro-5-methylphenyl)magnesium bromide is then ready for use. It is best to use the Grignard reagent immediately, but it can be stored for short periods under an inert atmosphere.[7]

Caption: Workflow for the synthesis of (2-fluoro-5-methylphenyl)magnesium bromide.

Troubleshooting and Mechanistic Considerations

A common challenge in the synthesis of Grignard reagents is the failure of the reaction to initiate. This is almost always due to the presence of moisture or an unactivated magnesium surface. Ensuring meticulously dry conditions and proper activation of the magnesium are crucial for success.

A specific challenge for the synthesis of (2-fluoro-5-methylphenyl)magnesium bromide is the potential for benzyne formation.[1] The proximity of the acidic proton on the methyl group and the fluorine atom to the newly formed organometallic center can facilitate this elimination pathway.

Caption: Troubleshooting guide for Grignard reaction initiation.

To minimize benzyne formation, it is advisable to maintain a low reaction temperature during the addition of the aryl bromide. The use of "turbo" Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), for a halogen-magnesium exchange reaction can also be an effective alternative to the classical method, often proceeding at lower temperatures and with higher functional group tolerance.

Safety as a Self-Validating System

The synthesis of Grignard reagents requires strict adherence to safety protocols due to the highly reactive nature of the reagents and the flammable solvents used.

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere.[3]

-

Exothermic Reaction: The formation of Grignard reagents is highly exothermic. The rate of addition of the alkyl/aryl halide must be carefully controlled to prevent a runaway reaction. An ice bath should always be readily available for cooling.[6]

-

Flammable Solvents: Ethers such as THF are highly flammable. The reaction should be conducted in a well-ventilated fume hood, and all sources of ignition must be excluded.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

Conclusion: A Gateway to Fluorinated Pharmaceuticals

The successful synthesis of (2-fluoro-5-methylphenyl)magnesium bromide provides a valuable tool for medicinal chemists and drug development professionals. This guide has outlined the critical aspects of its preparation, from the underlying mechanistic principles to a detailed experimental protocol and essential safety considerations. By understanding and implementing these field-proven insights, researchers can confidently and safely produce this key intermediate, paving the way for the discovery and development of novel fluorinated therapeutics.

References

-

Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ottokemi. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide solution 0.5 M in THF. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

ResearchGate. (2006, August). Side Reactions in a Grignard Synthesis. [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. [Link]

-

chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide , 0.5 M solution in THF. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. Manufacturers of 5-Fluoro-2-methylphenylmagnesium bromide solution 0.5 M in THF, CAS 186496-59-3, F 1329, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

A Comprehensive Technical Guide to the Formation of the 1-Fluoro-4-methylbenzene Grignard Reagent

Abstract

The synthesis of Grignard reagents from organofluorides poses a formidable challenge in synthetic chemistry, primarily due to the exceptional strength of the carbon-fluorine (C-F) bond. This guide provides an in-depth, technical exploration of the formation of the 1-fluoro-4-methylbenzene Grignard reagent, a versatile yet challenging synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a structure that elucidates the nuances of this specific transformation. It provides a detailed examination of methodologies that leverage highly reactive magnesium species, namely Rieke magnesium and the turbo-Grignard method, offering field-proven insights and explaining the causality behind critical experimental parameters.

Introduction: Overcoming the Inertness of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, lending remarkable stability to organofluorine compounds. This stability, however, translates to a high activation energy for C-F bond cleavage, rendering aryl fluorides like 1-fluoro-4-methylbenzene poor substrates for classical Grignard reagent formation with standard magnesium turnings. The successful synthesis of the 1-fluoro-4-methylbenzene Grignard reagent (4-methylphenylmagnesium fluoride) is therefore a significant achievement, unlocking a valuable nucleophilic intermediate for the introduction of the 4-methylphenyl moiety in complex molecule synthesis, a common structural motif in pharmaceuticals and materials science. This guide provides a comprehensive overview of advanced techniques to reliably generate this important reagent.

The Cornerstone of Success: Activated Magnesium

The key to overcoming the inertness of the C-F bond lies in the use of magnesium in a highly activated, finely divided state, which presents a large, oxide-free surface area for the reaction.

Rieke Magnesium: A Highly Potent Reductant

Rieke magnesium is a highly reactive form of magnesium prepared by the reduction of a magnesium salt, typically anhydrous magnesium chloride (MgCl₂), with an alkali metal such as potassium or lithium. This process yields a fine, black powder of elemental magnesium with exceptional reactivity, capable of undergoing oxidative addition to otherwise unreactive organic halides, including aryl fluorides. The enhanced reactivity is attributed to the high surface area and the pristine, unoxidized nature of the magnesium particles.

Methodologies for the Formation of 1-Fluoro-4-methylbenzene Grignard Reagent

This section presents detailed, step-by-step protocols for the synthesis of the target Grignard reagent, emphasizing the critical experimental parameters and the rationale behind them.

Method A: Formation Utilizing Rieke Magnesium

This protocol is based on the in-situ generation of highly reactive Rieke magnesium, followed by its reaction with 1-fluoro-4-methylbenzene. This method has been demonstrated to be effective for the formation of Grignard reagents from aryl fluorides.[1]

Experimental Protocol:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Maintaining a scrupulously anhydrous and inert atmosphere is critical for success.

-

Preparation of Rieke Magnesium:

-

Under a positive pressure of inert gas, anhydrous magnesium chloride (1.20 g, 12.6 mmol) and freshly cut potassium metal (1.00 g, 25.6 mmol) are added to the flask.

-

Anhydrous tetrahydrofuran (THF) (40 mL) is added via cannula.

-

The mixture is heated to reflux with vigorous stirring for 1 hour, during which the formation of a fine black suspension of Rieke magnesium will be observed.

-

-

Grignard Reagent Formation:

-

The suspension of Rieke magnesium is cooled to room temperature.

-

A solution of 1-fluoro-4-methylbenzene (1.10 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the stirred suspension.

-

The reaction mixture is then gently refluxed for 1 hour.

-

-

Work-up and Titration: After cooling to room temperature, the reaction mixture is allowed to stand for the excess magnesium to settle. The supernatant containing the Grignard reagent is then carefully cannulated to a dry, inert-atmosphere storage flask. The concentration of the Grignard reagent should be determined by titration prior to use.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, including atmospheric moisture.

-

Inert Atmosphere: Prevents the oxidation of the highly reactive magnesium and the subsequent Grignard reagent.

-

Potassium as Reductant: Potassium is a potent reducing agent, ensuring the complete reduction of MgCl₂ to the highly active magnesium metal.

-

Reflux Conditions: The elevated temperature during the formation of both the Rieke magnesium and the Grignard reagent provides the necessary activation energy for these challenging transformations.

Data Presentation:

| Parameter | Value |

| Molar Ratio (K:MgCl₂) | ~2:1 |

| Molar Ratio (Mg*:Ar-F) | ~1.2:1 |

| Reaction Temperature | Reflux (THF) |

| Reaction Time | 1 hour |

| Reported Yield | ~70%[1] |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 4-methylphenylmagnesium fluoride using Rieke magnesium.

Method B: The Turbo-Grignard Approach

The "turbo-Grignard" reagent, typically i-PrMgCl·LiCl, is a highly effective tool for preparing functionalized Grignard reagents via halogen-magnesium exchange. While direct insertion into an aryl fluoride is challenging even with this method, a similar principle of using LiCl to enhance reactivity can be applied. The presence of LiCl helps to break down the passivating magnesium oxide layer and solubilizes the forming Grignard reagent, preventing it from deactivating the magnesium surface.

Experimental Protocol:

-

Apparatus Setup: As described in Method A.

-

Reagent Preparation:

-

Magnesium turnings (0.36 g, 15.0 mmol) and anhydrous lithium chloride (0.63 g, 15.0 mmol) are added to the reaction flask under a positive pressure of nitrogen.

-

Anhydrous THF (20 mL) is added.

-

-

Activation: A few drops of an activator such as 1,2-dibromoethane are added to the stirred suspension. A gentle exotherm and the evolution of ethene gas indicate the activation of the magnesium.

-

Grignard Reagent Formation:

-

A solution of 1-fluoro-4-methylbenzene (1.10 g, 10.0 mmol) in anhydrous THF (10 mL) is added dropwise to the activated magnesium suspension.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or gently heated to 50 °C to facilitate the reaction. Progress can be monitored by quenching small aliquots and analyzing by GC-MS.

-

-

Work-up and Titration: As described in Method A.

Causality Behind Experimental Choices:

-

Lithium Chloride: This is the key additive. It complexes with the magnesium surface and the forming Grignard reagent, preventing passivation and increasing solubility.

-

Activator: 1,2-dibromoethane reacts with a small amount of magnesium to create a fresh, reactive surface, initiating the Grignard formation.

-

Milder Conditions: The enhanced reactivity imparted by LiCl may allow the reaction to proceed at lower temperatures than the Rieke magnesium method, which can be advantageous for sensitive substrates.

Logical Relationship Diagram:

Caption: The role of LiCl in facilitating the formation of the 1-fluoro-4-methylbenzene Grignard reagent.

Characterization and Subsequent Reactions

Titration of the Grignard Reagent

The concentration of the prepared Grignard reagent must be determined accurately before use in subsequent reactions. A common and reliable method involves titration against a known concentration of an alcohol in the presence of an indicator.

Titration Protocol (Example with sec-Butanol and 1,10-Phenanthroline):

-

To a flame-dried flask under an inert atmosphere, add a precise volume of a standardized solution of sec-butanol in anhydrous THF.

-

Add a few crystals of 1,10-phenanthroline as an indicator.

-

Slowly add the prepared Grignard reagent solution via a syringe until the color of the solution changes to a persistent reddish-brown, indicating the endpoint.

-

The molarity of the Grignard reagent can be calculated based on the volume added to reach the endpoint.

Synthetic Utility of 4-Methylphenylmagnesium Fluoride

The 4-methylphenylmagnesium fluoride, once formed and its concentration determined, is a valuable nucleophile for a variety of carbon-carbon bond-forming reactions. Its reactivity is analogous to that of other aryl Grignard reagents.

Examples of Subsequent Reactions:

-

Reaction with Carbonyl Compounds: It will react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For example, reaction with benzaldehyde followed by an acidic workup will yield (4-methylphenyl)(phenyl)methanol.

-

Carboxylation: Reaction with carbon dioxide (dry ice) followed by acidic workup will produce 4-methylbenzoic acid.

-

Cross-Coupling Reactions: In the presence of a suitable transition metal catalyst (e.g., palladium or nickel complexes), it can be coupled with a variety of organic halides or triflates.

Conclusion

The synthesis of the 1-fluoro-4-methylbenzene Grignard reagent is a challenging yet achievable endeavor that hinges on the use of highly activated magnesium. Both the Rieke magnesium and the turbo-Grignard methodologies provide viable pathways to this important synthetic building block. The choice of method will depend on the specific laboratory capabilities and the desired scale of the reaction. The protocols and underlying principles detailed in this guide are intended to provide researchers with the necessary tools and understanding to confidently tackle the formation of this and other challenging Grignard reagents, thereby expanding the horizons of synthetic possibility.

References

-

Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260-1264. [Link]

-

Knochel, P., & Krasovskiy, A. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Reagents from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Rieke, R. D., & Bales, S. E. (1973). Activated metals. The effect of added metal salts on magnesium reactivity. Journal of the Chemical Society, Chemical Communications, (21), 879-880. [Link]

-

Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168. [Link]

Sources

A-Technical-Guide-to-the-Synthesis-and-Application-of-4-Fluoro-2-methylphenylmagnesium-Bromide

Abstract

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and applications of 4-fluoro-2-methylphenylmagnesium bromide, a functionalized Grignard reagent of significant interest in pharmaceutical and agrochemical research. We will delve into the fundamental principles of Grignard reagent formation, emphasizing the critical role of magnesium activation and the stringent anhydrous conditions required for successful synthesis. A detailed, field-proven protocol for the preparation of the title compound from 1-bromo-4-fluoro-2-methylbenzene is presented, with a focus on the causal relationships behind each experimental step. Furthermore, this guide will discuss the unique reactivity of this organometallic intermediate and its utility in forming carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Safety considerations and troubleshooting strategies are also comprehensively addressed to ensure reproducible and safe laboratory practices.

Introduction: The Enduring Power of Grignard Reagents in Drug Discovery

Since their discovery by Victor Grignard in 1900, organomagnesium halides, or Grignard reagents, have become one of the most versatile and powerful tools in the synthetic chemist's arsenal.[1][2] These reagents, with the general formula R-Mg-X, are prized for their ability to form new carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1][3] In the context of drug development, the ability to introduce specific alkyl or aryl groups into a molecular scaffold is paramount for modulating pharmacological activity, solubility, and metabolic stability.[4]

The subject of this guide, 4-fluoro-2-methylphenylmagnesium bromide, is a functionalized Grignard reagent that serves as a valuable building block in medicinal chemistry. The presence of a fluorine atom and a methyl group on the aromatic ring allows for the introduction of this specific motif into target molecules, which can significantly influence their biological properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties and practical synthesis of this important reagent.

Fundamental Chemical Properties

Magnesium: The Cornerstone of the Reaction

The reaction to form a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[5] Magnesium, an alkaline earth metal, is a potent reducing agent. However, commercially available magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[3][6] Therefore, activation of the magnesium surface is a critical first step for a successful Grignard synthesis.[3]

1-Bromo-4-fluoro-2-methylbenzene: The Aryl Halide Precursor

The choice of the organic halide is crucial. Aryl bromides are commonly used due to their good balance of reactivity. The carbon-bromine bond is weak enough to react with activated magnesium but stable enough for convenient handling. The fluorine and methyl substituents on the benzene ring are generally well-tolerated in Grignard reactions and can be carried through to the final product.

The Grignard Reagent: A Potent Nucleophile and Strong Base

The resulting Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide, possesses a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the aromatic carbon.[3][7] This makes the reagent a powerful nucleophile, capable of attacking a wide range of electrophilic centers, most notably carbonyl compounds.[5][7]

It is equally important to recognize that Grignard reagents are also strong bases.[5][7] They will readily react with any protic solvent, including water, alcohols, and even trace amounts of moisture in the reaction setup.[8][9] This reaction protonates the carbanion, destroying the Grignard reagent and forming the corresponding arene (1-fluoro-2-methylbenzene in this case).[10] Therefore, maintaining strictly anhydrous (dry) conditions is the most critical factor for a successful Grignard synthesis.[8][9]

Synthesis of 4-Fluoro-2-methylphenylmagnesium Bromide: A Validated Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-fluoro-2-methylphenylmagnesium bromide. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium turnings | 99.8% | Sigma-Aldrich | |

| 1-Bromo-4-fluoro-2-methylbenzene | 98% | Tokyo Chemical Industry | [11] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Stored over molecular sieves. |

| Iodine | Crystal, Reagent Grade | J.T. Baker | |

| 1,2-Dibromoethane | 99% | Acros Organics | Optional, for activation. |

| Nitrogen gas | High purity |

Equipment Setup

A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. All glassware must be meticulously dried in an oven at >120 °C for several hours and then cooled under a stream of dry nitrogen.[12][13] The top of the condenser should be fitted with a drying tube containing calcium chloride or a nitrogen bubbler to prevent atmospheric moisture from entering the system.[12]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-fluoro-2-methylphenylmagnesium bromide.

Step-by-Step Procedure

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the dried, nitrogen-purged three-necked flask. Add a single crystal of iodine.[11] Gently warm the flask with a heat gun under a slow stream of nitrogen until purple iodine vapors are observed. The iodine etches the magnesium surface, removing the oxide layer and exposing fresh, reactive metal.[14]

-

Initiation: Allow the flask to cool to room temperature. In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.[12]

-

Observation and Control: The reaction should initiate within a few minutes, evidenced by a gentle bubbling at the magnesium surface, a noticeable exotherm (the flask will feel warm), and the formation of a cloudy, grayish solution.[9][14] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to promote initiation.[3][12] The reaction between 1,2-dibromoethane and magnesium produces ethene gas and magnesium bromide, which helps to activate the surface.[3]

-

Addition and Reflux: Once the reaction has been successfully initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[14] The exothermic nature of the Grignard formation is often sufficient to sustain the reflux.[15] After the addition is complete, the reaction mixture is typically heated to reflux for an additional 1-2 hours to ensure complete consumption of the aryl bromide.[11]

-

Completion and Use: Upon completion, the reaction mixture will be a dark, cloudy solution. The Grignard reagent is not isolated but is used directly in solution for subsequent reactions.[8] The concentration of the Grignard reagent can be determined by titration if necessary.

Chemical Reactivity and Applications in Drug Synthesis

The primary utility of 4-fluoro-2-methylphenylmagnesium bromide lies in its role as a nucleophilic source of the 4-fluoro-2-methylphenyl group. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where this moiety is a key structural feature.[4][16]

Reactions with Carbonyl Compounds

The most common application of Grignard reagents is their reaction with carbonyl compounds to form alcohols.[17][18]

-

Reaction with Aldehydes: Yields secondary alcohols.

-

Reaction with Ketones: Yields tertiary alcohols.[11]

-

Reaction with Esters: Two equivalents of the Grignard reagent add to form tertiary alcohols.[6]

Reaction Mechanism with a Ketone

Sources

- 1. byjus.com [byjus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 11. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (2-fluoro-5-methylphenyl)magnesium Bromide

Abstract

(2-fluoro-5-methylphenyl)magnesium bromide is a Grignard reagent of significant interest in synthetic organic chemistry, particularly for the introduction of the 2-fluoro-5-methylphenyl moiety in the development of pharmaceuticals and advanced materials. As a reactive intermediate, it is typically generated and consumed in situ, making the acquisition of comprehensive spectroscopic data challenging. This guide provides a detailed framework for the synthesis, handling, and, most importantly, the predicted and practical spectroscopic characterization of this compound. By analyzing its precursor and structural analogs, we present a robust, predictive profile for its ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this document outlines validated protocols for the in situ spectroscopic analysis of this transient species, offering researchers a practical pathway to confirm its formation and monitor its reactivity.

Introduction: The Challenge of Characterizing Reactive Intermediates

Grignard reagents are cornerstones of organic synthesis, yet their inherent reactivity and sensitivity to air and moisture make their isolation and characterization non-trivial. (2-fluoro-5-methylphenyl)magnesium bromide is no exception. It is a valuable nucleophile for forming carbon-carbon bonds, enabling the construction of complex molecular architectures. The presence of the fluorine atom, in particular, can impart unique electronic properties to the target molecule, influencing its biological activity and material characteristics.

Synthesis and Handling of (2-fluoro-5-methylphenyl)magnesium Bromide

The successful synthesis of a Grignard reagent is foundational to its use and analysis. The procedure requires strict anaerobic and anhydrous conditions to prevent quenching by oxygen, water, and acidic protons.

Recommended Synthesis Protocol

Materials:

-

Magnesium turnings

-

1-bromo-2-fluoro-5-methylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas.

-

Activation of Magnesium: Place magnesium turnings into a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add a single crystal of iodine. Gently heat the flask with a heat gun under vacuum and then flush with inert gas. This helps to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 1-bromo-2-fluoro-5-methylbenzene in anhydrous THF to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Formation: Once initiated, add the remaining solution of 1-bromo-2-fluoro-5-methylbenzene dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-to-brown solution is the Grignard reagent, ready for use or in situ analysis.

Predicted Spectroscopic Profile

The formation of the Grignard reagent from 1-bromo-2-fluoro-5-methylbenzene induces significant changes in the electronic environment of the aromatic ring, which will be reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the in situ characterization of Grignard reagents. The formation of the C-Mg bond causes a profound upfield shift (increased shielding) for the aromatic protons and carbons, particularly those ortho and para to the site of metalation.

Predicted ¹H NMR (in THF-d₈): The proton ortho to the C-Mg bond (H6) is expected to show the most significant upfield shift compared to the precursor. The methyl protons will remain largely unaffected.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |

| H3 | 6.8 - 7.0 | dd | J(H,H) ≈ 8, J(H,F) ≈ 10 |

| H4 | 6.5 - 6.7 | dd | J(H,H) ≈ 8, J(H,F) ≈ 5 |

| H6 | 7.2 - 7.4 | d | J(H,F) ≈ 8 |

| CH₃ | 2.2 - 2.3 | s | - |

Predicted ¹³C NMR (in THF-d₈): The most dramatic effect will be observed for C1, the carbon atom directly bonded to magnesium, which will be shifted significantly upfield and will likely be broad due to quadrupolar relaxation effects of the magnesium isotopes.

| Carbon | Predicted δ (ppm) | Predicted J(C,F) (Hz) |

| C1 (C-Mg) | 160 - 165 | Large (≈ 25-35 Hz) |

| C2 (C-F) | 162 - 167 | Very Large (≈ 240-250 Hz) |

| C3 | 115 - 120 | Moderate (≈ 20 Hz) |

| C4 | 125 - 130 | Small (≈ 5 Hz) |

| C5 (C-CH₃) | 135 - 140 | Small (≈ 3 Hz) |

| C6 | 120 - 125 | Moderate (≈ 10 Hz) |

| CH₃ | 20 - 22 | - |

Predicted ¹⁹F NMR (in THF-d₈): ¹⁹F NMR is highly sensitive to changes in the electronic environment.[1][2] The formation of the Grignard reagent introduces a strong electron-donating group (the MgBr moiety) onto the ring, which will increase the electron density at the fluorine atom, causing a significant upfield (more negative) shift compared to the precursor. The chemical shift of organofluorine compounds can span a wide range.[2]

-

Predicted Chemical Shift: -110 to -125 ppm.

-

Coupling: The fluorine atom will couple with the adjacent protons (H3 and H6), resulting in a complex multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for monitoring the formation of Grignard reagents in real-time.[3][4][5] The primary changes upon formation of (2-fluoro-5-methylphenyl)magnesium bromide will be observed in the fingerprint region.

-

C-Mg Stretch: A weak to medium absorption band is expected in the far-IR region, typically between 365 and 535 cm⁻¹, though this is often difficult to observe with standard equipment.[6]

-

Aromatic C-H and C=C Vibrations: The pattern of aromatic C-H out-of-plane bending vibrations (typically 700-900 cm⁻¹) will change from that of the 1,2,4-trisubstituted precursor to reflect the new electronic distribution.

-

Solvent Interaction: The spectra will be influenced by the interaction of the Grignard reagent with the THF solvent.[3]

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is challenging due to their low volatility and high reactivity.[7][8] Direct analysis often leads to complex spectra due to aggregation and reaction with trace impurities.

-

Expected Ions: If observable, one might expect to see ions corresponding to the monomeric Grignard reagent [C₇H₆FMgBr]⁺ or fragments resulting from the loss of MgBr.

-

Practical Approach: A more common and reliable method is to derivatize the Grignard reagent before analysis. For example, quenching the reagent with D₂O would produce 2-fluoro-5-methyl-1-deuteriobenzene, which can be readily analyzed by GC-MS to confirm the regiochemistry of the Grignard formation. The molecular ion of this derivative would show an m/z one unit higher than the corresponding protic compound.

Experimental Workflow for In Situ Analysis

This section provides a practical workflow for obtaining NMR data on the freshly prepared Grignard reagent.

Workflow Diagram

Caption: Workflow for the in situ NMR analysis of Grignard reagents.

Step-by-Step Protocol for In Situ NMR

-

Prepare the NMR Tube: In a glovebox or under a strong flow of inert gas, add ~0.5 mL of anhydrous THF-d₈ to a clean, dry NMR tube. Seal the tube with a septum and parafilm.

-

Synthesize the Grignard Reagent: Follow the protocol in Section 2.1.

-

Sample Preparation: Once the Grignard formation is complete, use a dry, inert gas-flushed syringe to withdraw an aliquot (~0.1-0.2 mL) of the supernatant from the reaction mixture.

-

Filtration and Transfer: To remove any unreacted magnesium or magnesium salts, pass the solution through a small plug of dry glass wool packed into the syringe needle. Immediately inject the filtered solution into the prepared NMR tube containing THF-d₈.

-

Acquisition: Gently mix the sample and acquire the NMR spectra without delay. It is advisable to run the ¹⁹F and ¹H spectra first due to their higher sensitivity and shorter acquisition times.

Conclusion

While a complete, isolated spectroscopic dataset for (2-fluoro-5-methylphenyl)magnesium bromide is not commonly published, a combination of predictive analysis based on its precursor and analogs, alongside practical in situ characterization methods, provides a robust framework for its identification and use. The expected upfield shifts in ¹H and ¹³C NMR, and a characteristic shift in the ¹⁹F NMR spectrum, are key identifiers. By following the detailed synthesis and analytical protocols outlined in this guide, researchers and drug development professionals can confidently prepare, confirm, and utilize this valuable synthetic intermediate in their work.

References

-

Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics. [Link][3][5]

-

Fraunhofer-Publica. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Retrieved from [Link][4]

-

ResearchGate. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Real-time intensities of IR peaks of Grignard reagent. Retrieved from [Link][6]

-

Patai, S., & Rappoport, Z. (Eds.). (2008). The Chemistry of Organomagnesium Compounds. John Wiley & Sons. [7]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link][1]

-

McSkimming, A. (n.d.). Mass Spectrometry in Organometallic Chemistry. University of Victoria. Retrieved from [Link][8]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents [publica.fraunhofer.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry of Organomagnesium Compounds - Google 도서 [books.google.co.kr]

- 8. web.uvic.ca [web.uvic.ca]

NMR characterization of 1-fluoro-4-methylbenzene-derived Grignard

An In-Depth Technical Guide to the NMR Characterization of 4-Fluorotolylmagnesium Halides

Introduction: Beyond the 'RMgX' Simplicity

For over a century, Grignard reagents have been cornerstone tools in synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] Discovered by Victor Grignard in 1900, these organomagnesium compounds are typically represented by the simple formula 'RMgX'.[1] However, this representation belies a complex and dynamic solution behavior that is critical for understanding their reactivity and for developing robust synthetic protocols. The actual species in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the Grignard reagent itself (RMgX), the dialkylmagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).[1][2][3]

This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) characterization of a specific and increasingly relevant Grignard reagent: the organometallic species derived from 1-fluoro-4-methylbenzene, hereafter referred to as 4-fluorotolylmagnesium halide. For drug development professionals and researchers working with fluorinated aromatic compounds, a precise understanding of this reagent's structure, purity, and concentration is paramount. NMR spectroscopy offers a powerful, non-destructive lens to probe the nuanced reality of this reagent in solution. We will dissect the practical methodologies and spectral interpretation across ¹H, ¹⁹F, and ¹³C NMR, providing a comprehensive framework for its definitive characterization.

The Schlenk Equilibrium: A Dynamic Coexistence

The first principle in understanding any Grignard reagent solution is recognizing that it is not a single species. The Schlenk equilibrium, an intricate relationship between monomers and their exchange products, governs the composition of the solution.[3] This equilibrium is highly influenced by the solvent, concentration, temperature, and the nature of the organic and halide substituents.[2][4]

The core equilibrium is described as: 2 RMgX ⇌ R₂Mg + MgX₂

Computational and spectroscopic studies have shown that this process often proceeds through various bridged dimeric intermediates.[2][3][4] For the application scientist, this means that an NMR spectrum of a Grignard solution is a snapshot of a population of magnesium-containing species. The observed chemical shifts and line widths are often a weighted average of these rapidly interconverting structures. Understanding this dynamic nature is crucial for accurate spectral interpretation.

Synthesis of 4-Fluorotolylmagnesium Bromide

The successful characterization of a Grignard reagent begins with its proper synthesis. The procedure involves the reaction of an aryl halide with magnesium metal in an ethereal solvent under strictly anhydrous and inert conditions.[5]

Experimental Protocol: Synthesis

-

Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a positive flow of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single, small crystal of iodine. The iodine vapor will etch the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal.[5]

-

Initiation: Add a small portion (approx. 5-10%) of a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is typically initiated with gentle warming or sonication. A successful initiation is marked by the disappearance of the iodine color and the onset of a gentle reflux.

-

Addition: Once the reaction is sustained, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux. The reaction is highly exothermic and may require external cooling to control.[5]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey to brown solution is the Grignard reagent, ready for analysis.

NMR Sample Preparation: A Protocol for Air-Sensitive Compounds

The high reactivity of Grignard reagents with atmospheric oxygen and moisture necessitates meticulous sample preparation for NMR analysis.[1][6] All manipulations must be performed under an inert atmosphere using Schlenk techniques or inside a glovebox.[7][8][9]

Experimental Protocol: NMR Sample Preparation

-

Tube Preparation: Take a standard 5 mm NMR tube and dry it thoroughly. For highly sensitive samples, an NMR tube with an integrated Young's tap or a J. Young valve is recommended for long-term stability.[6] Place the tube in an evacuable preparation tube.[6]

-

Inert Atmosphere: Connect the preparation tube to a Schlenk line. Evacuate the tube under high vacuum and gently heat with a heat gun to remove adsorbed water. Backfill with dry nitrogen or argon. Repeat this cycle three times.[6]

-

Solvent and Sample Transfer: In a separate, dry Schlenk flask or vial, place the required amount of deuterated solvent (typically THF-d₈ or Benzene-d₆). Using a gas-tight syringe, withdraw an aliquot of the Grignard solution from the reaction flask and transfer it to the deuterated solvent.

-

Final Transfer: Transfer the resulting NMR sample from the vial into the prepared NMR tube using a cannula or a long needle syringe, ensuring a constant positive pressure of inert gas is maintained throughout.

-

Sealing: Securely cap the NMR tube and wrap the cap with Parafilm® for an extra seal before taking it to the spectrometer.

Interpreting the Spectra: A Multi-Nuclear Approach

A comprehensive characterization relies on the synergy of ¹H, ¹⁹F, and ¹³C NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR Characterization

The ¹H NMR spectrum confirms the presence of the 4-fluorotolyl moiety. The formation of the C-Mg bond induces a significant upfield shift (increased shielding) for the aromatic protons, particularly those ortho to the magnesium atom, due to the high electropositivity of magnesium.

-

Aromatic Protons: The typical AA'BB' system of the starting material will be preserved but shifted upfield. Protons H-2 and H-6 (ortho to Mg) will be the most shielded, while protons H-3 and H-5 (ortho to Fluorine) will also shift upfield, but to a lesser extent.

-

Methyl Protons: The methyl group (H-7) will appear as a singlet, likely showing a slight upfield shift compared to the precursor.

¹⁹F NMR Characterization

¹⁹F NMR is a highly sensitive and informative technique for this specific reagent. The ¹⁹F nucleus has a wide chemical shift range, making it an excellent probe for changes in the electronic environment.[10]

-

Chemical Shift: The formation of the Grignard reagent places a highly electropositive MgX group para to the fluorine atom. This results in increased electron density at the fluorine atom, causing a significant upfield shift (to more negative ppm values) in the ¹⁹F chemical shift compared to the 1-bromo-4-fluoro-2-methylbenzene precursor.

-

Coupling: The fluorine signal will appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5). Long-range couplings in ¹⁹F NMR are common.[10]

¹³C NMR Characterization

The ¹³C NMR spectrum provides the most direct evidence of C-Mg bond formation. The ipso-carbon (C-1), the carbon atom directly bonded to magnesium, experiences a dramatic change in its electronic environment.

-

Ipso-Carbon (C-1): This carbon becomes highly shielded and its signal shifts significantly upfield, often appearing in the range of 160-170 ppm. This is a hallmark of an aryl Grignard reagent. The signal will appear as a doublet due to one-bond coupling to fluorine (¹JCF).

-

Other Aromatic Carbons: The other carbon signals will also be affected. C-4 (bonded to F) will be identifiable by its large ¹JCF coupling constant. The remaining carbons (C-2, C-6, C-3, C-5) can be assigned based on their chemical shifts and C-F coupling constants (²JCF, ³JCF).

-

Methyl Carbon (C-7): The methyl carbon signal will be a quartet due to coupling with fluorine (⁴JCF).

Data Summary: Expected NMR Parameters

The following table summarizes the anticipated NMR data for 4-fluorotolylmagnesium bromide in THF-d₈. Chemical shifts are approximate and can vary with concentration and the exact position of the Schlenk equilibrium.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) | Key Couplings (Hz) |

| C1-Mg | - | ~165 (d) | - | ¹JCF ≈ 245, ²JCH |

| C2, C6 | ~7.4-7.6 (dd) | ~137 (d) | - | ³JHH, ⁴JHF, ³JCF |

| C3, C5 | ~6.8-7.0 (dd) | ~117 (d) | - | ³JHH, ³JHF, ²JCF |

| C4-F | - | ~160 (d) | ~ -118 (m) | ¹JCF ≈ 240, ³JHF |

| C7-CH₃ | ~2.2 (s) | ~21 (q) | - | ¹JCH, ⁴JCF |

Note: Chemical shifts are referenced to residual solvent peaks.[11][12] Coupling constants (J) are indicative values.

Conclusion: A Validated Approach to Characterization

The accurate characterization of a Grignard reagent like 4-fluorotolylmagnesium halide is not a trivial task but is essential for reproducible and high-yielding synthetic applications. A multi-nuclear NMR approach provides a powerful and definitive method for confirming its formation and assessing its quality. The characteristic upfield shift of the ipso-carbon in the ¹³C NMR spectrum, combined with the significant shielding observed in both the ¹H and ¹⁹F NMR spectra, creates a unique spectroscopic fingerprint. By employing rigorous air-sensitive handling techniques and a holistic interpretation of the NMR data, researchers can move beyond the simple 'RMgX' notation to gain a true, validated understanding of the reactive species in their flasks, leading to more predictable and successful outcomes in drug discovery and materials science.

References

- Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC - NIH. (n.d.).

-

The Grignard Reagents | Organometallics - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Magnesium, bromo(4-methylphenyl)- | C7H7BrMg | CID 3644322 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - ACS Publications. (2017). Retrieved January 21, 2026, from [Link]

-

13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. (2025). Retrieved January 21, 2026, from [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. (2022). Retrieved January 21, 2026, from [Link]

-

Arrays of 19 F NMR spectra of 8% 4-fluorotoluene in E7 at 376.3 MHz and... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

- Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium - Google Patents. (n.d.).

-

Preparation of Grignard reagents from magnesium metal under continuous flow conditions and on-line monitoring by NMR spectroscopy | Request PDF - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]

-

Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. (2013). Retrieved January 21, 2026, from [Link]

-

Synthesis of p-methoxyphenyl magnesium bromide - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Structure and Medium Effects1 | Journal of the American Chemical Society. (n.d.). Retrieved January 21, 2026, from [Link]

-

7 General techniques for handling air-sensitive compounds - Oxford Academic. (2023). Retrieved January 21, 2026, from [Link]

-

Proton NMR Table - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

-

Basic Practical NMR Concepts - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

4.4: Organometallic Compounds of Magnesium - Chemistry LibreTexts. (2023). Retrieved January 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

6: NMR Preparation - Chemistry LibreTexts. (2024). Retrieved January 21, 2026, from [Link]

-

Fluorine-19 Nuclear Magnetic Resonance - DTIC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Retrieved January 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). Retrieved January 21, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017). Retrieved January 21, 2026, from [Link]

-

SRN2 SI (CC) - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistryviews.org [chemistryviews.org]

- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. rsc.org [rsc.org]

- 10. azom.com [azom.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Advent of Ortho-Fluoroaryl Grignard Reagents: A Technical Guide to Their Discovery, Synthesis, and Application

For the modern researcher, scientist, and drug development professional, ortho-fluoroaryl Grignard reagents are indispensable tools. Their unique reactivity and the prevalence of the ortho-fluoroaryl moiety in pharmaceuticals and advanced materials underscore their importance. This guide delves into the challenging discovery, synthetic evolution, and practical application of these vital organometallic compounds, offering a blend of historical context and field-proven insights.

I. The Initial Challenge: Overcoming the Strength of the Carbon-Fluorine Bond

The story of ortho-fluoroaryl Grignard reagents is fundamentally a story of overcoming a significant chemical hurdle: the exceptional strength of the carbon-fluorine (C-F) bond. Early in the history of organometallic chemistry, following Victor Grignard's Nobel Prize-winning discovery in 1900, chemists rapidly expanded the scope of the Grignard reaction.[1] However, the synthesis of Grignard reagents from organofluorides, particularly aryl fluorides, remained a formidable challenge. The high activation energy required to break the C-F bond made direct reaction with magnesium metal under standard conditions largely unsuccessful.[2] This inherent inertness meant that for many years, the synthesis of their chloro, bromo, and iodo analogues were routine, while the fluoro counterparts were conspicuously absent from the synthetic chemist's toolkit.

II. A Historical Breakthrough: The Dawn of Perfluoroaryl Grignard Reagents

While the synthesis of simple fluoroaryl Grignard reagents was problematic, significant progress was made in the late 1950s and early 1960s with the successful preparation of perfluoroaryl Grignard reagents. This work, documented in publications such as the Journal of the Chemical Society in 1959, demonstrated that highly fluorinated aromatics could indeed react with magnesium to form the corresponding Grignard reagents.[3] These early successes with perfluorinated systems provided a crucial foothold and suggested that the electronic environment of the aryl ring played a significant role in facilitating the reaction.

III. Key Innovations Paving the Way for Ortho-Fluoroaryl Grignard Reagents

The eventual successful synthesis of ortho-fluoroaryl Grignard reagents was not the result of a single discovery, but rather the culmination of several key advancements in synthetic methodology.

A. The Advent of Activated Magnesium

A significant leap forward came with the development of "activated" magnesium. In the 1970s, the work of Reuben D. Rieke demonstrated that reducing magnesium salts with alkali metals produced a highly reactive, finely divided form of magnesium. This "Rieke magnesium" exhibited significantly enhanced reactivity, enabling the synthesis of Grignard reagents from previously unreactive organic halides, including some organofluorides. While Rieke's initial work with fluorobenzene showed low yields, it was a proof of concept that the kinetic barrier of the C-F bond could be overcome with a more reactive metal source.[4]

B. The Power of Halogen-Magnesium Exchange

Another pivotal development was the application of the halogen-magnesium exchange reaction. This method allows for the preparation of Grignard reagents that are difficult to synthesize directly. By treating an organic halide with a pre-formed, more reactive Grignard reagent (like isopropylmagnesium chloride), a transmetalation can occur, yielding the desired, less accessible Grignard reagent. This technique proved to be particularly valuable for the synthesis of functionalized and sensitive Grignard reagents, including those with fluorine substituents.

IV. Modern Synthesis of Ortho-Fluoroaryl Grignard Reagents: A Practical Protocol

Today, the synthesis of ortho-fluoroaryl Grignard reagents, such as 2-fluorophenylmagnesium bromide, is a well-established procedure. The following protocol outlines a standard laboratory-scale preparation.

Experimental Protocol: Synthesis of 2-Fluorophenylmagnesium Bromide

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromofluorobenzene | C₆H₄BrF | 175.00 | 15.75 g | 0.09 |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Iodine | I₂ | 253.81 | 1-2 small crystals | - |

Procedure:

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Magnesium Activation: The magnesium turnings are placed in the flask. A few small crystals of iodine are added. The flask is gently warmed with a heat gun under a nitrogen atmosphere until the purple iodine vapor is visible, which helps to activate the magnesium surface. The flask is then allowed to cool to room temperature.

-

Initiation of Reaction: A solution of 2-bromofluorobenzene in 30 mL of anhydrous THF is prepared and transferred to the dropping funnel. Approximately 5-10 mL of this solution is added to the magnesium turnings. The reaction is initiated, which may require gentle warming or the addition of a small crystal of iodine. A color change and gentle refluxing of the solvent indicate the start of the Grignard formation.

-

Addition of Precursor: Once the reaction has initiated, the remaining 2-bromofluorobenzene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

-

Completion of Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of 2-fluorophenylmagnesium bromide is typically a dark, cloudy grey or brown.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of 2-fluorophenylmagnesium bromide.

V. Causality in Experimental Choices: Why These Conditions?

-

Anhydrous Conditions: Grignard reagents are highly basic and will react readily with protic solvents, including water. The exclusion of moisture is critical to prevent the quenching of the Grignard reagent.

-

Inert Atmosphere: Grignard reagents are also sensitive to oxygen. Performing the reaction under an inert atmosphere of nitrogen or argon prevents oxidation.

-

Ethereal Solvents: Solvents like diethyl ether or THF are essential for Grignard reagent formation. The lone pairs of electrons on the oxygen atoms coordinate with the magnesium, stabilizing the Grignard reagent and keeping it in solution.

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation with iodine or other reagents is necessary to expose a fresh, reactive metal surface to initiate the reaction.

VI. Applications in Research and Drug Development

The availability of ortho-fluoroaryl Grignard reagents has had a profound impact on medicinal chemistry and materials science. The ortho-fluoroaryl motif is a common feature in many pharmaceuticals due to the ability of the fluorine atom to modulate the electronic properties and metabolic stability of the molecule. These Grignard reagents serve as key building blocks for the introduction of this important structural unit.

Logical Relationship of Synthesis to Application:

Caption: From precursor to application of ortho-fluoroaryl Grignard reagents.

VII. Conclusion

The journey to the routine synthesis of ortho-fluoroaryl Grignard reagents is a testament to the persistence and ingenuity of organic chemists. Overcoming the inherent stability of the C-F bond required the development of new techniques and a deeper understanding of organometallic reactivity. Today, these reagents are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with applications ranging from life-saving pharmaceuticals to cutting-edge materials.

References

-

Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. C. R. Acad. Sci. Paris1900 , 130, 1322-1324. [Link]

-

Rieke, R. D.; Bales, S. E.; Hudnall, P. M.; Burns, T. P.; Poindexter, G. S. Highly reactive magnesium for the synthesis of Grignard reagents: 1-norbornylmagnesium bromide. Org. Synth.1979 , 59, 85. [Link]

-

Nield, E.; Stephens, R.; Tatlow, J. C. 450. Aromatic polyfluoro-compounds. Part I. The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene. J. Chem. Soc.1959 , 166-171. [Link]

-

Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press. (Provides data on bond energies). [Link]

Sources

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]

- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Structural Elucidation of (2-fluoro-5-methylphenyl)magnesium Bromide in Ethereal Solution

An In-depth Technical Guide

Abstract

Grignard reagents are cornerstones of synthetic chemistry, yet their solution-state structures are notoriously complex, existing as a dynamic equilibrium of multiple species. This guide outlines the definitive theoretical framework for investigating the structure of a specific, electronically modified aryl Grignard reagent, (2-fluoro-5-methylphenyl)magnesium bromide. We move beyond the simplistic "RMgX" notation to explore the critical roles of the Schlenk equilibrium, solvent coordination, and aggregation. This document serves as a blueprint for researchers, detailing the application of Density Functional Theory (DFT) to predict the geometries, relative stabilities, and unique structural features imparted by the ortho-fluoro and para-methyl substituents. The central hypothesis to be tested by this framework is the potential for an intramolecular coordination between the Lewis acidic magnesium center and the adjacent fluorine atom, a feature that could significantly impact the reagent's reactivity.

Introduction: The Complex Reality of Grignard Reagents

Grignard reagents, with the general formula RMgX, are powerful nucleophiles widely used for forming new carbon-carbon bonds.[1][2][3] They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[1] While often represented as a simple monomer, the reality in solution is far more intricate. The structural identity and reactivity of a Grignard reagent are governed by the dynamic Schlenk equilibrium , an exchange process that results in a mixture of the parent Grignard (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂).[4][5][6][7][8]

2 RMgX ⇌ R₂Mg + MgX₂

Furthermore, these species do not exist in isolation. The ether solvent plays a crucial role, coordinating to the electron-deficient magnesium center.[7] This solvation, typically involving two ether molecules, leads to a four-coordinate, pseudo-tetrahedral geometry around the magnesium atom.[3][9] These solvated monomers can also associate to form dimers or higher oligomers, particularly at higher concentrations, often through halide bridges (Mg-X-Mg).[6][7]

The specific reagent of interest, (2-fluoro-5-methylphenyl)magnesium bromide, introduces additional layers of complexity. The presence of an ortho-fluoro substituent, a strongly electronegative group, and a para-methyl group, an electron-donating group, is expected to modulate the electronic properties and potentially the structure of the reagent. This guide provides the theoretical and computational protocol necessary to build a comprehensive structural model of this compound, accounting for all these competing factors.

The Theoretical Toolkit: Density Functional Theory (DFT)

To accurately model the structure and energetics of organometallic compounds like Grignard reagents, computational chemistry is an indispensable tool. Density Functional Theory (DFT) has emerged as the method of choice due to its favorable balance of computational cost and accuracy for such systems.[9][10][11][12] A successful theoretical study hinges on three key choices: the functional, the basis set, and the solvent model.

-

Functionals : These are mathematical approximations that describe the exchange and correlation energy of the electrons. For organometallic systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often preferred. Functionals like B3LYP are a robust starting point, while more modern, dispersion-corrected functionals such as the M06-2X or the ωB97X-D are recommended for capturing subtle non-covalent interactions, which may be critical in this system.

-

Basis Sets : A basis set is a set of mathematical functions used to build the molecular orbitals. For geometry optimizations and energy calculations, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) provide a good balance. For higher accuracy, especially for the description of the metal and halogen, more flexible basis sets such as the def2-SVP or def2-TZVP are advisable.

-

Solvent Modeling : For Grignard reagents, the solvent is not a passive medium but an integral part of the structure.[8] Therefore, an explicit solvent model is mandatory. In this approach, one or more solvent molecules (THF, in this case) are included directly in the quantum mechanical calculation, coordinated to the magnesium center. This is often combined with an implicit (continuum) solvent model (e.g., PCM or SMD) to account for the bulk solvent's dielectric effect.

A Validated Computational Protocol

A rigorous and self-validating computational workflow is essential for obtaining reliable results. The following protocol outlines the necessary steps to investigate the structural landscape of (2-fluoro-5-methylphenyl)magnesium bromide.

Step-by-Step Methodology

-

Structural Hypothesis Generation : Construct initial 3D models for all plausible species in solution. This includes the solvated monomer (Ar)Mg(Br)(THF)₂, the halide-bridged dimer [(Ar)Mg(Br)(THF)]₂, and the Schlenk products Ar₂Mg(THF)₂ and MgBr₂(THF)₄. For the monomer, distinct starting geometries exploring potential Mg···F interactions should be considered.

-

Geometry Optimization : Perform a full geometry optimization on each starting structure using the chosen DFT functional and basis set. This process finds the lowest energy conformation for each species.

-

Vibrational Frequency Analysis : For each optimized structure, calculate the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring further geometric exploration.

-

Thermodynamic Analysis : Using the data from the frequency calculations, compute the Gibbs free energies of all confirmed minima at a standard temperature (e.g., 298.15 K).

-

Equilibrium Prediction : Compare the Gibbs free energies of the different species to predict their relative populations and the thermodynamic favorability of the Schlenk equilibrium and monomer-dimer association.

The logical flow of this protocol is depicted in the diagram below.

Predicted Structural Landscape of (2-fluoro-5-methylphenyl)magnesium Bromide

While a dedicated study on this specific molecule is not yet published, we can leverage the established principles of Grignard chemistry and computational studies on analogous systems to predict its key structural features.

The Schlenk Equilibrium and Aggregation

In THF, the Schlenk equilibrium for most aryl Grignard reagents tends to favor the mixed halide species, RMgX.[7] Therefore, (2-fluoro-5-methylphenyl)magnesium bromide is expected to be the dominant species relative to its disproportionation products. The equilibrium between the monomer and dimer is highly dependent on concentration, with the monomer being favored in dilute solutions.

Coordination and the Influence of Substituents

The magnesium center in both the monomeric and dimeric forms will be coordinated by THF molecules to achieve a stable, four-coordinate tetrahedral geometry.[9] The most significant structural question arises from the ortho-fluoro substituent.

-

Electronic Effects : The strong inductive electron-withdrawing effect of the fluorine atom will increase the polarity of the C-Mg bond, potentially making the carbanionic carbon less nucleophilic compared to a non-fluorinated analogue. The para-methyl group has a weaker, opposing electron-donating effect.

-

Structural Perturbation : The key theoretical question is whether a weak, intramolecular Mg···F dative bond can form. The Lewis acidic magnesium center could attract a lone pair from the nearby fluorine atom. Such an interaction would create a five-membered metallacycle, leading to a distorted geometry and potentially altered reactivity. DFT calculations are perfectly suited to determine if such an interaction represents a true energy minimum.

The diagrams below illustrate the primary monomeric and dimeric species expected in solution, highlighting the potential Mg···F interaction in the monomer.

Anticipated Quantitative Data

A full computational study would yield precise bond lengths and angles. Based on known structures, the following table presents expected values for the key geometric parameters of the monomeric (Ar)Mg(Br)(THF)₂ species.

| Parameter | Predicted Value Range (Å or °) | Rationale |

| Bond Lengths (Å) | ||

| Mg-C (aryl) | 2.10 - 2.15 | Typical length for a Mg-sp² carbon bond. |

| Mg-Br | 2.45 - 2.55 | Standard covalent bond length for Mg-Br in a four-coordinate environment. |

| Mg-O (THF) | 2.00 - 2.10 | Reflects the dative bond from the THF oxygen to the magnesium center. |